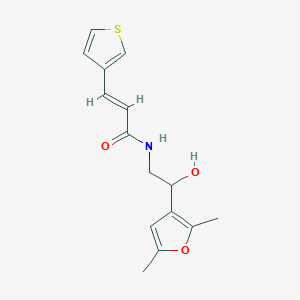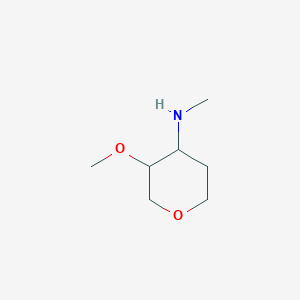![molecular formula C18H22IN5O B2678217 N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 923150-79-2](/img/structure/B2678217.png)
N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with an ethyl group, a piperazine ring, and an iodinated benzoyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Iodination of the benzoyl group:
Final coupling: The final step involves coupling the iodinated benzoyl-piperazine intermediate with the ethylated pyrimidine core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the benzoyl group to a corresponding alcohol.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce alcohols, and substitution reactions may result in various substituted benzoyl derivatives.
科学的研究の応用
N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
- N-ethyl-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
- N-ethyl-2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
- N-ethyl-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Uniqueness
N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is unique due to the presence of the iodine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets and improved therapeutic properties compared to its chloro, bromo, and fluoro analogs.
特性
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLMJEBLWSGKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678138.png)

![N'-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2678145.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-4-propoxybenzene-1-sulfonamide](/img/structure/B2678146.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2678147.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2678148.png)
![methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2678149.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2678151.png)
![N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678152.png)

![1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2678155.png)

